molecular formula C17H20ClN5O2S B2672115 1-(3-Chlorophenyl)-3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)urea CAS No. 1234925-71-3

1-(3-Chlorophenyl)-3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2672115
CAS No.: 1234925-71-3
M. Wt: 393.89
InChI Key: IFGNMGYUKHDVDW-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3-chlorophenyl group and a piperidine ring substituted with a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety. The 3-chlorophenyl group enhances lipophilicity and may influence binding affinity, while the thiadiazole ring contributes to electronic effects and metabolic stability .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2S/c1-11-15(26-22-21-11)16(24)23-7-5-12(6-8-23)10-19-17(25)20-14-4-2-3-13(18)9-14/h2-4,9,12H,5-8,10H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGNMGYUKHDVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)urea (CAS No. 1234925-71-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula for this compound is C17H20ClN5O2SC_{17}H_{20}ClN_{5}O_{2}S with a molecular weight of 393.89 g/mol. Its structure features a chlorophenyl moiety and a thiadiazole derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have exhibited significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4eMCF-75.36
Reference5-FU10.10

In vitro assays demonstrated that modifications in the structure could enhance the cytotoxic effects significantly. For example, the introduction of a piperidine ring improved the compound's lipophilicity and thus its anticancer activity against MCF-7 cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria. In a comparative study, derivatives were tested against E. coli and S. aureus with varying minimum inhibitory concentration (MIC) values.

CompoundBacterial StrainMIC (mg/mL)
37E. coli0.25
37S. aureus0.50

These findings indicate that modifications to the thiadiazole structure can lead to enhanced antimicrobial efficacy .

Enzyme Inhibition

Enzymatic inhibition studies have shown that derivatives of thiadiazoles can act as mixed-type inhibitors for acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

CompoundEnzymeIC50 (nM)
3bAChE18.1

The kinetic studies revealed that these compounds inhibit AChE through a mixed mechanism, suggesting their potential as therapeutic agents in treating cognitive disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Some derivatives induce apoptosis via caspase pathways.
  • Free Radical Scavenging : The antioxidant properties observed in related compounds suggest that they may protect cells from oxidative stress.
  • Enzyme Interaction : The ability to inhibit key enzymes involved in disease processes highlights their therapeutic potential.

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

  • Breast Cancer Treatment : A study showed that patients treated with thiadiazole derivatives experienced reduced tumor sizes and improved survival rates.
  • Neuroprotective Effects : In animal models, compounds exhibiting AChE inhibition demonstrated significant cognitive improvements.

Scientific Research Applications

Biological Activities

1-(3-Chlorophenyl)-3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)urea exhibits a range of biological activities, including:

Antimicrobial Activity

Several studies have demonstrated that compounds containing the thiadiazole moiety show significant antimicrobial properties. For instance:

  • A study indicated that derivatives of thiadiazole exhibited antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

Research has also highlighted the anticancer potential of thiadiazole derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer progression:

  • In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

Neuroprotective Effects

The neuroprotective effects of compounds similar to this urea derivative have been explored in the context of epilepsy and neurodegenerative diseases:

  • Studies have indicated that certain derivatives exhibit anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of synthesized thiadiazole derivatives. The compounds were screened against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results showed that several compounds displayed significant antibacterial activity, with MIC values indicating effective inhibition comparable to established antibiotics like gentamicin .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a derivative of the compound was tested against various cancer cell lines. The results revealed a dose-dependent response where higher concentrations led to increased cell death rates. Molecular docking studies suggested that the compound targets specific proteins involved in cell cycle regulation, highlighting its potential as a chemotherapeutic agent .

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (-NH-CO-NH-) undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide.

Conditions Reagents Products Reference
Acidic (HCl, H₂SO₄)Concentrated HCl, H₂O3-Chloroaniline + 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-amine
Basic (NaOH, KOH)Aqueous NaOH, HeatSame as above, with CO₂ release
  • Key Insight : Hydrolysis is slower in neutral conditions but accelerates with heat. The thiadiazole ring remains stable during this process.

Reactivity of the Thiadiazole Ring

The 4-methyl-1,2,3-thiadiazole-5-carbonyl group participates in nucleophilic and cycloaddition reactions.

Reaction Type Reagents/Conditions Products Reference
Nucleophilic SubstitutionR-X (alkyl halides), K₂CO₃, DMFAlkylated thiadiazole derivatives
CycloadditionAlkynes, Cu(I) catalystsTriazole or thiazole fused hybrids
OxidationH₂O₂, Acetic acidSulfoxide or sulfone derivatives (limited yield)
  • Notes : The methyl group at position 4 sterically hinders electrophilic attacks at the thiadiazole ring.

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation, acylation, and oxidation.

Reaction Type Reagents Products Reference
AlkylationCH₃I, NaH, THFN-Methylpiperidine derivative
AcylationAcetyl chloride, Et₃N, DCMN-Acylpiperidine derivative
OxidationKMnO₄, H₂O, HeatPiperidine N-oxide
  • Challenge : The thiadiazole carbonyl group may compete for nucleophilic sites during acylation .

Chlorophenyl Group Reactivity

The 3-chlorophenyl group exhibits limited electrophilic substitution due to electron-withdrawing effects.

Reaction Type Reagents Products Reference
NitrationHNO₃, H₂SO₄3-Chloro-4-nitrophenyl derivative (minor)
Suzuki CouplingPd(PPh₃)₄, Boronic acidBiaryl derivatives (low yield due to deactivation)
  • Note : Chlorine substituents direct incoming electrophiles to the para position but reduce reaction rates .

Amide Bond Stability

The thiadiazole-5-carbonyl amide bond resists hydrolysis under mild conditions but cleaves under strong acids.

Conditions Reagents Products Reference
Acidic (HCl, reflux)6M HCl, 12 hrs4-Methyl-1,2,3-thiadiazole-5-carboxylic acid + Piperidine derivative
EnzymaticProteases (e.g., Trypsin)No cleavage (stable to enzymatic hydrolysis)

Functionalization via the Methylene Linker

The -CH₂- group between the piperidine and urea can undergo oxidation or halogenation.

Reaction Type Reagents Products Reference
OxidationKMnO₄, H₂OKetone derivative (minor yield)
BrominationNBS, AIBN, CCl₄Brominated methylene linker

Complexation with Metal Ions

The urea and thiadiazole groups act as ligands for transition metals.

Metal Ion Conditions Application Reference
Cu(II)Methanol, RTCatalytic studies
Fe(III)Ethanol, RefluxMagnetic material precursors

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Urea Derivatives with Heterocyclic Moieties

  • Compound 11f (Molecules, 2013) :

    • Structure: 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
    • Key Differences: Replaces the thiadiazole with a thiazole ring and incorporates a piperazine-hydrazinyl group.
    • Synthesis: Yield of 85.1% and ESI-MS m/z 500.2 [M+H]+, indicating efficient synthesis despite structural complexity .
    • Implications: The thiazole and hydrazinyl groups may enhance solubility but reduce metabolic stability compared to the thiadiazole-containing target compound.
  • BJ49580 (Enamine Ltd, 2020) :

    • Structure: 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine.
    • Key Similarities: Shares the 4-methyl-1,2,3-thiadiazole-5-carbonyl-piperidine motif.
    • Molecular Weight: 367.47 g/mol, lower than the target compound due to the absence of a urea group .
    • Functional Insight: The thiadiazole-piperidine scaffold is synthetically accessible and compatible with diverse pharmacophores.

Urea Derivatives with Piperidine/Triazine Linkages

  • Compound 17 (J. Med. Chem., 2020): Structure: 1-(2-Oxaadamant-1-yl)-3-(1-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperidin-4-yl)urea. Structural Contrast: The triazine ring introduces electronegative chlorine and methyl groups, differing from the electron-deficient thiadiazole in the target compound .

Substituted Phenyl Ureas in Patents

  • EP 4 121 415 B1 (European Patent): Example Compound: 1-(3-Chlor-5-trifluormethoxyphenyl)-3-(2-hydroxymethylphenyl)urea. Comparison: The 3-chlorophenyl group is retained, but the piperidine-thiadiazole moiety is replaced with a hydroxymethylphenyl group.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-chlorophenyl)-3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)urea?

The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound, a plausible route includes:

  • Step 1: Preparation of 3-chlorophenyl isocyanate.
  • Step 2: Reaction with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride to functionalize the piperidine ring.
  • Step 3: Alkylation of the piperidine nitrogen with a methylene-linked urea precursor.
    Key conditions: Use inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .
    Table 1 : Example Reaction Parameters
StepSolventTemperatureCatalystYield (%)
1Toluene80°CNone75–85
2DCM25°CTEA60–70

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • HPLC-UV/MS : To assess purity (>95%) and confirm molecular weight.
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., thiadiazole and piperidine coupling).
  • X-ray Crystallography : For resolving stereochemical ambiguities, as demonstrated in related urea-thiadiazole structures .
    Critical Note : Monitor for byproducts like unreacted isocyanate or hydrolyzed urea using IR spectroscopy (absence of ~2270 cm1^{-1} NCO peak) .

Q. What solubility and stability challenges are associated with this compound?

  • Solubility : Limited in aqueous media; use polar aprotic solvents (DMF, DMSO) for in vitro assays.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous environments.
  • Degradation Pathways : Urea bond cleavage under prolonged heat (>60°C) or enzymatic activity (e.g., ureases) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding interactions?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs).
  • Pharmacophore Mapping : Identify critical features (e.g., thiadiazole’s electron-deficient ring for π-π stacking).
  • ADMET Prediction : Tools like SwissADME estimate permeability, CYP450 interactions, and toxicity .
    Case Study : A related 1,3-thiazole-urea analog showed inhibitory activity against EGFR kinase (IC50_{50} = 0.8 µM) via hydrophobic pocket binding .

Q. What strategies resolve contradictions in biological activity data across studies?

Common discrepancies arise from:

  • Assay Variability : Normalize data using positive controls (e.g., staurosporine for kinase assays).
  • Metabolic Interference : Test metabolites (e.g., hydrolyzed urea derivatives) to rule out off-target effects.
  • Structural Confirmation : Re-validate active batches via X-ray crystallography to exclude polymorphic forms .

Q. How can flow chemistry optimize the synthesis of this compound?

Flow reactors enhance reproducibility and scalability:

  • Continuous Coupling : Combine isocyanate and amine streams at controlled flow rates.
  • In-line Monitoring : Use FTIR or UV sensors to track reaction progress.
  • DoE Optimization : Apply statistical models (e.g., central composite design) to maximize yield while minimizing byproducts .

Q. What are the design principles for derivatives to improve target selectivity?

  • Substituent Tuning : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., CF3_3) to enhance binding.
  • Linker Modification : Introduce rigid spacers (e.g., propargyl) between the urea and thiadiazole to reduce conformational flexibility.
  • Piperidine Functionalization : Add polar groups (e.g., hydroxyl) to improve solubility without compromising CNS penetration .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout : Confirm target dependency by deleting putative target genes.
  • Thermal Shift Assays : Measure protein stabilization upon compound binding.
  • Transcriptomics/Proteomics : Identify downstream pathways affected (e.g., apoptosis markers like caspase-3) .

Table 2 : Key Physicochemical Properties

PropertyValueMethod
Molecular Weight435.9 g/molHRMS
LogP3.2 (Predicted)ACD/Percepta
Hydrogen Bond Acceptors6IUPAC Rules

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